molecular formula C9H9F3N2O3S B2608437 Ethyl 4-methyl-2-(2,2,2-trifluoroacetamido)thiazole-5-carboxylate CAS No. 302804-92-8

Ethyl 4-methyl-2-(2,2,2-trifluoroacetamido)thiazole-5-carboxylate

Cat. No.: B2608437
CAS No.: 302804-92-8
M. Wt: 282.24
InChI Key: PWGRJBWAENVFEG-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(2,2,2-trifluoroacetamido)thiazole-5-carboxylate is an organic compound with the molecular formula C9H9F3N2O3S. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-(2,2,2-trifluoroacetamido)thiazole-5-carboxylate typically involves the reaction of thioacetamide with ethyl 4,4,4-trifluoroacetoacetate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and a solvent like ethanol. The mixture is heated to reflux for several hours, followed by cooling and purification through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to optimize the reaction conditions and scale up the production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(2,2,2-trifluoroacetamido)thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and substituted thiazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 4-methyl-2-(2,2,2-trifluoroacetamido)thiazole-5-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

    Bleomycin: An antineoplastic drug that includes a thiazole ring.

    Tiazofurin: An antineoplastic drug with a thiazole component.

Uniqueness

Ethyl 4-methyl-2-(2,2,2-trifluoroacetamido)thiazole-5-carboxylate is unique due to its trifluoroacetamido group, which enhances its biological activity and stability compared to other thiazole derivatives. This structural feature contributes to its potent antimicrobial and antifungal properties, making it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

ethyl 4-methyl-2-[(2,2,2-trifluoroacetyl)amino]-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O3S/c1-3-17-6(15)5-4(2)13-8(18-5)14-7(16)9(10,11)12/h3H2,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGRJBWAENVFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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